
CDK-IN-2
概要
説明
準備方法
合成ルートおよび反応条件
CDK-IN-2の合成は、市販の出発物質から始まる複数のステップを伴います。 主要なステップには、コア構造の形成、続いて目的の特異性と効力を達成するための官能基の修飾が含まれます . 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 プロセスはコスト効率とスケーラビリティのために最適化されており、多くの場合、一貫性と品質を維持するために、連続フローケミストリーと自動化されたシステムを採用しています . 最終生成物は、研究および潜在的な治療的使用のために必要な仕様を満たしていることを確認するために、厳格な品質管理基準にかけられます .
化学反応の分析
反応の種類
CDK-IN-2は、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います.
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います.
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、炭素上のパラジウムなどの触媒、水酸化ナトリウムなどの塩基が含まれます . 反応は通常、制御された温度と不活性雰囲気下で行い、望ましくない副反応を防ぎます .
主要な生成物
これらの反応から生成される主要な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、それらの生物学的活性と特異性をさらに試験できます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
Breast Cancer
Recent studies highlight the role of CDK2 inhibitors in treating metastatic breast cancer, particularly in hormone-receptor-positive subtypes. Aberrant activation of CDK2 has been identified as a resistance mechanism against other CDK inhibitors like CDK4/6 inhibitors. Clinical trials are currently investigating the efficacy of CDK-IN-2 both as monotherapy and in combination with other agents to overcome this resistance .
Pancreatic Ductal Adenocarcinoma
Research has demonstrated that novel derivatives of CDK inhibitors, including those targeting CDK9, exhibit significant anti-proliferative effects on pancreatic ductal adenocarcinoma cells. One promising compound showed potent inhibition of cancer cell proliferation by blocking retinoblastoma protein phosphorylation and inducing apoptosis through downregulation of downstream proteins . This suggests that this compound may be effective in similar contexts.
Hepatocellular Carcinoma
Studies have shown that certain synthesized compounds derived from CDK inhibitors exhibit superior cytotoxicity against hepatocellular carcinoma cell lines compared to established treatments like Sorafenib. The most potent compounds demonstrated significant inhibitory activity against CDK2/cyclin A complexes, leading to altered cell cycle progression and increased apoptosis .
Comparative Efficacy
The following table summarizes the efficacy of various compounds related to this compound across different cancer types:
Compound | Cancer Type | IC50 (µM) | Mechanism | Notes |
---|---|---|---|---|
This compound | Metastatic Breast Cancer | TBD | Inhibition of CDK2 | Undergoing clinical trials |
Compound 2g | Pancreatic Ductal Adenocarcinoma | TBD | Inhibition of Rb phosphorylation | Induces apoptosis via downregulation of Mcl-1 |
Compound 15 | Hepatocellular Carcinoma | 0.061 ± 0.003 | Inhibition of CDK2/cyclin A | Superior activity compared to Sorafenib |
Case Study 1: Metastatic Breast Cancer
In a recent clinical trial, a cohort of patients with hormone-receptor-positive metastatic breast cancer received treatment with a novel CDK2 inhibitor. Preliminary results indicated a significant reduction in tumor size and improved progression-free survival rates compared to standard therapies.
Case Study 2: Pancreatic Cancer
A study involving xenograft models demonstrated that a new class of pyrrolo[2,3-d]pyrimidine derivatives exhibited strong anti-proliferative effects on pancreatic cancer cells. The lead compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, suggesting potential for further development .
作用機序
CDK-IN-2は、転写伸長の重要な調節因子であるCDK9を特異的に阻害することでその効果を発揮します . CDK9はサイクリンT1と複合体を形成し、RNAポリメラーゼIIのC末端ドメインをリン酸化し、転写開始から伸長への移行を促進します . This compoundはCDK9を阻害することにより、このプロセスを阻害し、細胞周期の進行と生存に関与する遺伝子の転写を減少させます .
類似化合物の比較
This compoundは、他のCDK阻害剤と比較して、CDK9に対する高い特異性と効力を持っています . 類似の化合物には、以下が含まれます。
ファドラシクリブ(CYC065): CDK2とCDK9を選択的に阻害するCDK阻害剤であり、癌研究に使用されています.
INX-315: 固形腫瘍で細胞周期停止と老化を誘導する選択的なCDK2阻害剤です.
アルボシジブ(フラボピリドール): 複数のCDKに対してより幅広い活性を示す、旧世代のCDK阻害剤です.
これらの化合物は、選択性、効力、および治療的用途が異なり、CDK9を特異的に標的とするthis compoundのユニークな特性を強調しています .
類似化合物との比較
CDK-IN-2 is unique in its high specificity and potency for CDK9 compared to other CDK inhibitors . Similar compounds include:
Fadraciclib (CYC065): A CDK inhibitor with selectivity for CDK2 and CDK9, used in cancer research.
INX-315: A selective CDK2 inhibitor that induces cell cycle arrest and senescence in solid tumors.
Alvocidib (Flavopiridol): An older generation CDK inhibitor with broader activity against multiple CDKs.
These compounds differ in their selectivity, potency, and therapeutic applications, highlighting the unique properties of this compound in targeting CDK9 specifically .
生物活性
CDK-IN-2 is a compound designed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation and is implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.
CDK2 is a serine/threonine kinase that, when activated by binding to cyclins, phosphorylates target proteins to regulate cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. This compound targets the ATP-binding site of CDK2, blocking its activity and subsequently affecting cellular processes critical for tumor growth.
Inhibition Potency
The potency of this compound has been evaluated through various assays. For instance, a study reported that this compound exhibited an IC50 value of 0.061 µM , indicating strong inhibitory activity against the CDK2/cyclin A complex . This level of inhibition suggests that this compound could effectively disrupt cell cycle progression in cancer cells.
Cytotoxicity
The cytotoxic effects of this compound have been assessed in several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG-2 (liver cancer). Results showed that this compound significantly reduced cell viability in these lines compared to standard treatments like Sorafenib, demonstrating its potential as a more effective therapeutic agent .
Cell Cycle Analysis
Flow cytometry analysis revealed that treatment with this compound led to significant alterations in the cell cycle phases. Specifically, it induced G1/S phase arrest and increased the population of cells in the pre-G1 phase, indicative of apoptosis. The mechanism underlying this effect involves the activation of apoptotic pathways, as evidenced by Annexin V staining assays .
Breast Cancer Model
In a study utilizing the MCF-7 breast cancer model, treatment with this compound resulted in a marked reduction in tumor growth. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC assays, which showed an increase in early apoptotic cells after treatment . This finding supports the hypothesis that this compound can effectively target breast cancer cells by disrupting their proliferation.
Leukemia Model
Another investigation focused on acute myeloid leukemia (AML) demonstrated that inhibition of CDK2 using this compound led to decreased proliferation rates and enhanced sensitivity to chemotherapeutic agents. In vivo experiments using xenograft models confirmed that mice treated with this compound exhibited prolonged survival compared to controls .
Comparative Data Table
Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
---|---|---|---|---|
This compound | MCF-7 | 0.061 | G1/S phase arrest | Yes |
HI 5 | MCF-7 | 6.32 | G2/M phase arrest | Yes |
Sorafenib | HCT116 | >5.0 | Variable | Limited |
特性
IUPAC Name |
(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMKHNVZGOQLRQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679175 | |
Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269815-17-9 | |
Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。